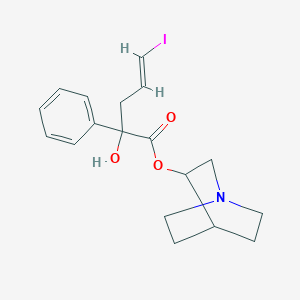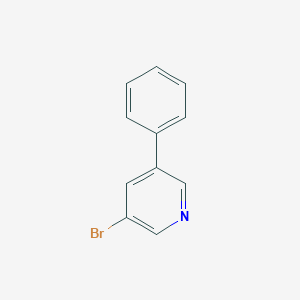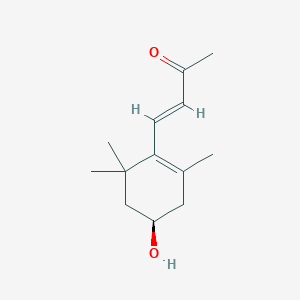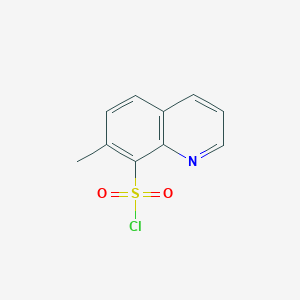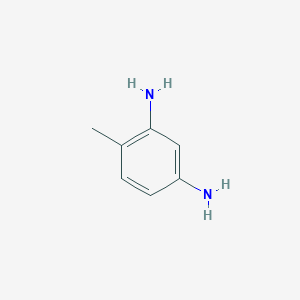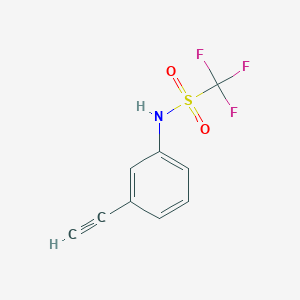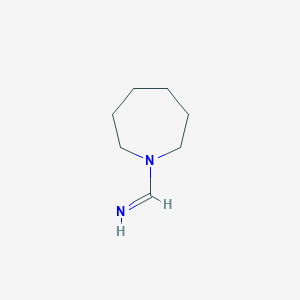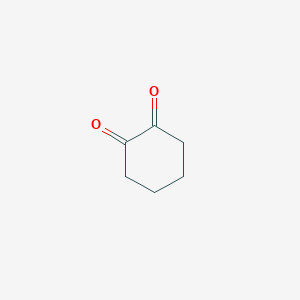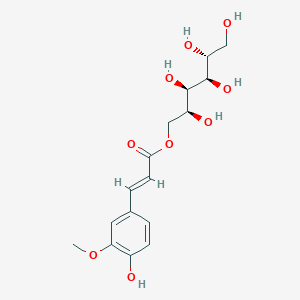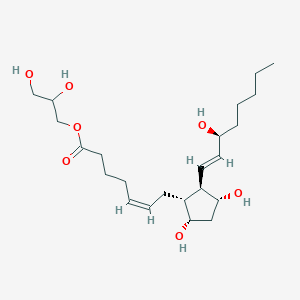
4'-异丁酰苯乙酮
概述
描述
4’-Isobutylacetophenone, also known as 1-(4-isobutylphenyl)ethanone, is an organic compound with the molecular formula C12H16O. It is a key intermediate in the synthesis of various pharmaceuticals, most notably ibuprofen, a widely used nonsteroidal anti-inflammatory drug. This compound is characterized by its clear colorless to yellow appearance and is known for its role in organic synthesis and pharmaceutical applications .
科学研究应用
4’-Isobutylacetophenone is utilized in several scientific research applications:
Pharmaceuticals: It is an important starting material in the production of ibuprofen.
Proteomics Research: Used as an intermediate in organic synthesis and proteomics research.
Environmental Studies: Investigated for its role in the degradation of pharmaceutical contaminants in water.
作用机制
Target of Action
4’-Isobutylacetophenone is a key intermediate in the synthesis of ibuprofen .
Mode of Action
It is known to undergo a decarboxylation reaction followed by oxidation to convert ibuprofen to 4’-Isobutylacetophenone .
Biochemical Pathways
4’-Isobutylacetophenone is involved in the degradation pathway of ibuprofen . The conversion of ibuprofen to 4’-Isobutylacetophenone involves a series of elementary reactions in solution and on the surface . This process is part of the larger biochemical pathway of ibuprofen degradation .
Pharmacokinetics
As an intermediate in the synthesis of ibuprofen, its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be transient and dependent on the conditions of the synthesis process .
Result of Action
The primary result of the action of 4’-Isobutylacetophenone is the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) .
Action Environment
The action of 4’-Isobutylacetophenone is influenced by various environmental factors. For instance, the conversion of ibuprofen to 4’-Isobutylacetophenone can be affected by the pH of the solution . Additionally, the use of solar energy as a heat source has been explored as a more sustainable method for the synthesis of ibuprofen, which would involve the action of 4’-Isobutylacetophenone .
准备方法
Synthetic Routes and Reaction Conditions
4’-Isobutylacetophenone can be synthesized through the Friedel-Crafts acylation of isobutylbenzene. In this process, isobutylbenzene reacts with acetic anhydride in the presence of a zeolite-β catalyst at temperatures ranging from 60 to 165 degrees Celsius for 2 to 12 hours. The catalyst is then separated from the reaction mixture by filtration, and the product is collected through conventional processes .
Industrial Production Methods
In industrial settings, the production of 4’-isobutylacetophenone often involves the use of acetic anhydride as the acylating agent and zeolite β as the catalyst. This method is preferred due to its environmental convenience, as it eliminates the use of stoichiometric amounts of corrosive and toxic reagents like aluminum chloride and hydrogen fluoride .
化学反应分析
Types of Reactions
4’-Isobutylacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium-promoted palladium on carbon catalyst is used for selective hydrogenation.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 1-(4-isobutylphenyl)ethanol is a major product formed during selective hydrogenation.
相似化合物的比较
Similar Compounds
- 1-(4-Isobutylphenyl)ethanone
- 1-Acetyl-4-isobutylbenzene
- 4-Isobutyrylacetophenone
Uniqueness
4’-Isobutylacetophenone is unique due to its specific structure, which makes it a crucial intermediate in the synthesis of ibuprofen. Its ability to undergo selective hydrogenation and other reactions with high efficiency sets it apart from similar compounds .
属性
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGRYYGYWZVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068147 | |
| Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38861-78-8 | |
| Record name | 4′-Isobutylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38861-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Isobutylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Isobutylacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-ISOBUTYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML715RD20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 4'-Isobutylacetophenone is C12H16O, and its molecular weight is 176.25 g/mol. [, ]
A: Researchers have extensively studied the infrared (IR) and ultraviolet/visible (UV/VIS) spectra of IBAP. These spectroscopic techniques provide valuable information about its molecular structure and electronic transitions. Experimental and computational spectroscopic data for IBAP are available, showing good agreement and demonstrating the applicability of computational methods in drug discovery and design. []
A: 4'-Isobutylacetophenone is a precursor in the synthesis of ibuprofen and also a significant degradation product. [, , , ] Several studies investigate its presence in pharmaceutical formulations and the environment as a breakdown product of ibuprofen. [, , , , , ]
A: Yes, 4'-Isobutylacetophenone has been identified as a potential toxin. [, , ] Studies show that its presence increases in ibuprofen tablets containing specific excipients like polyethylene glycol and polysorbate 80, particularly under accelerated degradation conditions. []
A: IBAP, a known toxic byproduct of ibuprofen, raises concerns due to its potential environmental persistence and harmful effects. [, , , ] Its presence in wastewater treatment plants highlights the need for efficient removal strategies.
A: A study monitoring pharmaceuticals in a Swedish wastewater treatment plant found that while IBAP was present in high concentrations at the plant's inlet, it was not detected in the effluent after treatment. This suggests good removal during the biological treatment phase. []
ANone: Several methods have been explored for removing IBAP from water, including:
- Ozonation: This method effectively removes IBAP and reduces chemical oxygen demand (COD). Combining ozonation with hydrogen peroxide enhances removal efficiency. []
- Sonication: While less effective than ozonation, sonication offers alternative removal mechanisms and, when combined with ozonation, shows a synergistic effect, potentially due to improved ozone mass transfer. []
- Photocatalytic degradation: This method utilizes titanium dioxide as a photocatalyst and effectively degrades IBAP. Studies provide detailed insights into the degradation mechanism, including the identification of byproducts like 4-IBAP and the role of OH˙ radicals in the process. []
- Hollow-fiber liquid-phase microextraction (HF-LPME): This technique, combined with gas chromatography-mass spectrometry (GC-MS), enables the determination of IBAP and other transformation products of anti-inflammatory drugs in water and sludge from wastewater treatment plants. []
- Non-dispersive solvent extraction: Using a hollow fiber membrane contactor can effectively remove ibuprofen and 4-isobutylacetophenone from water. []
A: Research indicates that IBAP undergoes photochemical transformation in surface waters, with the rate influenced by factors like dissolved organic matter (DOM) content. [, ] Higher DOM concentrations are linked to faster degradation. []
A: While photodegradation can eliminate IBAP, it can also generate other, potentially more harmful, byproducts. [] Further research is crucial to understand the complete environmental impact of these transformation products.
ANone: Various analytical methods have been developed and validated for determining IBAP levels, including:
- High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying IBAP in various matrices, including pharmaceutical formulations and environmental samples. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): This method offers high sensitivity and selectivity for detecting and quantifying IBAP, especially in complex environmental samples. []
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique is used to determine IBAP levels in aqueous samples, especially at trace levels. [, ]
- Thin-layer chromatography (TLC): This technique, while less sensitive than HPLC or GC-MS, provides a simple and rapid method for separating and identifying IBAP. []
A: Yes, researchers have developed and validated several methods for the simultaneous analysis of ibuprofen and IBAP, often including other related substances. These methods utilize techniques like HPLC, TLC, and multivariate spectrophotometry (PLS and PCR). [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

